molecular formula C7H8N2O2 B1353560 Methyl 2-(pyridazin-3-YL)acetate CAS No. 37444-32-9

Methyl 2-(pyridazin-3-YL)acetate

Cat. No.: B1353560
CAS No.: 37444-32-9
M. Wt: 152.15 g/mol
InChI Key: GAGFGBBDBCPGQY-UHFFFAOYSA-N
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Description

Methyl 2-(pyridazin-3-YL)acetate is a heterocyclic ester featuring a pyridazine core linked to a methyl acetate group. The methyl ester group enhances lipophilicity, which may improve membrane permeability in pharmaceutical contexts.

Properties

IUPAC Name

methyl 2-pyridazin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-6-3-2-4-8-9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGFGBBDBCPGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423332
Record name Methyl 2-pyridazin-3-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37444-32-9
Record name Methyl 2-pyridazin-3-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(pyridazin-3-YL)acetate can be synthesized through several synthetic routes. One common method involves the reaction of pyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridazin-3-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(pyridazin-3-YL)acetate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Pyridazine derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of Methyl 2-(pyridazin-3-YL)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and physicochemical differences between Methyl 2-(pyridazin-3-YL)acetate and related compounds:

Compound Name Core Structure Ester Group Molecular Weight (g/mol) Key Substituents
This compound Pyridazine Methyl [Not provided] None
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate () Isothiazolo-pyridine Ethyl 266.3162 4,6-dimethyl, 3-oxo
Methyl 2-[6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridin-3-yl]acetate () Imidazopyridine Methyl [Not provided] 6-Methyl, 4-methylphenyl
2-(pyridazin-3-yl)acetic acid lithium salt () Pyridazine Lithium salt 144.0571 None

Key Observations :

  • Core Heterocycle : Pyridazine (two adjacent N atoms) vs. isothiazolo-pyridine (N and S atoms) and imidazopyridine (fused imidazole and pyridine). Pyridazine’s dipole moment may enhance hydrogen bonding compared to other cores .
  • The lithium salt () offers higher aqueous solubility but reduced lipophilicity .
  • Substituents : Bulky groups like 4-methylphenyl () increase steric hindrance, possibly reducing enzymatic degradation but improving target selectivity .

Biological Activity

Methyl 2-(pyridazin-3-YL)acetate is a pyridazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Overview of this compound

This compound is characterized by its pyridazine ring structure, which is known for conferring various biological properties. This compound has been studied for its antimicrobial , anticancer , and anti-inflammatory activities, making it a candidate for further pharmacological development.

Target Interaction

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. This inhibition can lead to enhanced cellular signaling pathways involved in inflammation and cancer progression.

Biochemical Pathways

The compound influences several biochemical pathways by modulating enzyme activity and gene expression. For instance, it can alter the phosphorylation states of key signaling molecules by interacting with kinases and phosphatases. The resulting changes in cellular metabolism and signaling can have significant implications for therapeutic applications.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity. In vitro studies show that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways. Additionally, animal model studies indicate that the compound may reduce tumor growth by inhibiting angiogenesis and metastasis.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies. It appears to mitigate inflammatory responses by downregulating pro-inflammatory cytokines and inhibiting NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases.

In Vitro Studies

In vitro experiments have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent anticancer activity.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
A5494.5Inhibition of cell proliferation
E. coli10.0Disruption of cell wall synthesis

Animal Model Studies

In vivo studies using murine models have demonstrated that administration of this compound leads to significant reductions in tumor size compared to control groups. The compound was administered at varying dosages, revealing a dose-dependent response with enhanced efficacy at higher concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.